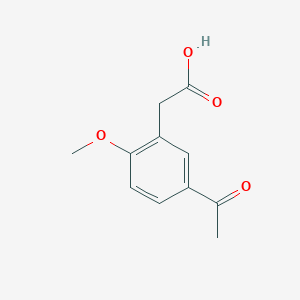

(5-Acetyl-2-methoxyphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-acetyl-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(12)8-3-4-10(15-2)9(5-8)6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQLGQMVEOXQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368908 | |

| Record name | (5-acetyl-2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116296-30-1 | |

| Record name | (5-acetyl-2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Acetyl-2-methoxyphenyl)acetic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of (5-Acetyl-2-methoxyphenyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of this compound, a key organic intermediate in pharmaceutical and chemical research. The core of this synthesis is the Friedel-Crafts acylation of 2-methoxyphenylacetic acid. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses the critical process parameters and rationale behind the methodological choices. The guide is intended for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded approach to the preparation of this compound.

Introduction and Strategic Overview

This compound is a valuable building block in organic synthesis. Its structure, featuring a carboxylic acid moiety, a methoxy group, and a ketone, provides multiple reactive handles for further chemical elaboration. The most direct and efficient synthetic strategy involves the electrophilic aromatic substitution on the electron-rich ring of 2-methoxyphenylacetic acid.

The methoxy (-OCH₃) group is a strong activating, ortho-, para-directing group, while the acetic acid (-CH₂COOH) side chain is a deactivating group. The powerful activating effect of the methoxy group governs the regioselectivity of the acylation. Due to steric hindrance at the ortho position (C-3), the electrophilic substitution occurs predominantly at the para position (C-5), leading to the desired product with high selectivity.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify a suitable starting material. The key disconnection is the bond between the aromatic ring and the acetyl group, which points directly to a Friedel-Crafts acylation reaction.

Caption: Retrosynthetic analysis of the target molecule.

The Core Transformation: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and reliable method for attaching an acyl group to an aromatic ring.[1][2] The reaction is typically carried out by treating the aromatic compound with an acyl halide or an acid anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

Synthesis Pathway

The overall transformation is depicted below:

Caption: Overall synthesis of this compound.

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation proceeds through several distinct steps.[2][5]

-

Generation of the Electrophile : The Lewis acid catalyst (AlCl₃) reacts with the acylating agent (acetic anhydride in this case) to form a highly electrophilic acylium ion, which is stabilized by resonance.[2][6]

-

Electrophilic Attack : The π-electron system of the activated benzene ring of 2-methoxyphenylacetic acid attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[5]

-

Deprotonation and Catalyst Regeneration : A weak base (like AlCl₄⁻, formed in the initial step) removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the ketone product complexed with the Lewis acid.[1][2] The AlCl₃ catalyst is regenerated in this process.[2]

-

Workup : Because the ketone product is a Lewis base, it remains complexed to the strong Lewis acid catalyst (AlCl₃).[1] Therefore, a stoichiometric amount of the catalyst is required.[1][7] An aqueous workup (typically with ice and acid) is necessary to hydrolyze the complex and liberate the final product.[8][9]

Caption: Logical flow of the Friedel-Crafts acylation mechanism.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acylation of activated aromatic systems like anisole.[8][10][11]

Reagent and Equipment Summary

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) | Role |

| 2-Methoxyphenylacetic acid | 166.17 | 10.0 g | 0.060 | Starting Material |

| Aluminum Chloride (Anhydrous) | 133.34 | 18.0 g | 0.135 | Lewis Acid Catalyst |

| Acetic Anhydride | 102.09 | 7.0 mL (7.6 g) | 0.074 | Acylating Agent |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | Solvent |

| Crushed Ice | 18.02 | ~200 g | - | Quenching Agent |

| Concentrated HCl | 36.46 | 50 mL | - | Workup |

| 3 M Sodium Hydroxide (NaOH) | 40.00 | As needed | - | Extraction |

| Saturated Sodium Chloride (NaCl) | 58.44 | 50 mL | - | Washing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying Agent |

| Round-bottom flask (500 mL) | - | 1 | - | Reaction Vessel |

| Dropping funnel | - | 1 | - | Reagent Addition |

| Magnetic stirrer and stir bar | - | 1 | - | Agitation |

| Ice-water bath | - | 1 | - | Temperature Control |

Step-by-Step Procedure

Safety Precaution: This reaction is exothermic and involves corrosive and moisture-sensitive reagents. It must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (lab coat, safety goggles, gloves) must be worn at all times.

-

Reaction Setup :

-

Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet to maintain an inert atmosphere.

-

To the flask, add anhydrous aluminum chloride (18.0 g).

-

Add 100 mL of dry dichloromethane (DCM) to the flask and begin stirring to create a suspension.

-

Cool the suspension to 0°C using an ice-water bath. The reaction can be very exothermic, and this initial cooling is critical to control the reaction rate.[9]

-

-

Reagent Addition :

-

In a separate, dry beaker, dissolve 2-methoxyphenylacetic acid (10.0 g) in 50 mL of dry DCM.

-

Transfer this solution to the dropping funnel.

-

Slowly add the 2-methoxyphenylacetic acid solution to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.

-

Once the addition is complete, add acetic anhydride (7.0 mL) dropwise via the dropping funnel over 15-20 minutes. A color change to orange or dark red is typically observed as the reaction proceeds.[9]

-

-

Reaction Progression :

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for an additional 1-2 hours at room temperature to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

-

Quenching and Workup :

-

Prepare a large beaker containing approximately 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

CAUTION: The quenching process is highly exothermic and will release HCl gas. Perform this step slowly and carefully in the fume hood.

-

Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[8] This step hydrolyzes the aluminum chloride complex and neutralizes any unreacted catalyst.[8][9]

-

Continue stirring until all the ice has melted and the mixture separates into two distinct layers (aqueous and organic).

-

-

Extraction and Purification :

-

Transfer the mixture to a separatory funnel.

-

Separate the lower organic layer (DCM). The product is soluble in dichloromethane.[9]

-

Extract the aqueous layer twice more with 30 mL portions of DCM.

-

Combine all the organic layers.

-

Wash the combined organic layer with 50 mL of 3 M NaOH solution to remove any unreacted starting material and acidic byproducts.

-

Wash the organic layer with 50 mL of saturated NaCl solution (brine) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[10]

-

Remove the solvent (DCM) using a rotary evaporator to yield the crude product, which may be a solid or a thick oil.

-

-

Final Purification :

-

The crude product can be purified by recrystallization. A suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, should be determined experimentally to obtain the final product as a crystalline solid.[8] The product, this compound, is typically an off-white to white crystalline powder.[12]

-

Conclusion

The Friedel-Crafts acylation of 2-methoxyphenylacetic acid provides a reliable and high-yielding pathway to this compound. The success of the synthesis hinges on the careful control of reaction conditions, particularly temperature, and the use of anhydrous reagents and an inert atmosphere to protect the moisture-sensitive Lewis acid catalyst. The protocol described herein is a robust, scalable method grounded in well-established chemical principles, making it suitable for both academic research and process development environments.

References

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. condor.depaul.edu [condor.depaul.edu]

- 12. This compound - Molecular Formula: C11h12o4, Cas No: 116296-30-1, Purity: 97%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

An In-depth Technical Guide to (5-Acetyl-2-methoxyphenyl)acetic acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of (5-Acetyl-2-methoxyphenyl)acetic acid, a key organic intermediate. Intended for researchers, chemists, and professionals in drug development, this document details the compound's chemical identity, structural features, and physicochemical properties. A detailed, field-tested protocol for its synthesis via Friedel-Crafts acylation of 2-methoxyphenylacetic acid is presented, with an emphasis on the underlying chemical principles and optimization strategies. The guide further explores the compound's spectroscopic profile, chemical reactivity, potential applications as a synthetic building block, and essential safety and handling procedures. All technical data is consolidated into accessible tables and workflows are illustrated with diagrams to ensure clarity and practical utility in a laboratory setting.

Chemical Identity and Structure

This compound is a polysubstituted aromatic carboxylic acid. Its structure incorporates a phenylacetic acid backbone with a methoxy group ortho to the acetic acid moiety and an acetyl group in the para position relative to the methoxy group. This specific arrangement of functional groups makes it a versatile intermediate in organic synthesis.

Nomenclature and Chemical Identifiers

Proper identification is critical in chemical synthesis and procurement. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-(5-Acetyl-2-methoxyphenyl)acetic acid | - |

| CAS Number | 116296-30-1 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)OC)CC(=O)O | - |

Molecular Structure

The structural arrangement of this compound is depicted below. The numbering of the carbon atoms on the aromatic ring is crucial for interpreting spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectra.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties are fundamental for compound characterization, quality control, and predicting its behavior in various chemical environments.

Physicochemical Data

This table summarizes the known and predicted physicochemical properties of the title compound.

| Property | Value | Notes / Source |

| Appearance | White to off-white crystalline powder | Supplier data |

| Melting Point | 113-117 °C | Supplier data |

| Boiling Point | ~438.5 °C at 760 mmHg | Predicted |

| Density | ~1.23 g/cm³ | Predicted |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO, methanol, and ethyl acetate. | General property of similar compounds |

| pKa | ~4.5 (Carboxylic acid) | Predicted based on structure |

Spectroscopic Profile (Predicted)

While experimental spectra for this specific molecule are not widely available in public databases, a predicted spectroscopic profile can be constructed based on its functional groups and known chemical shift/frequency ranges. This serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.

2.2.1 ¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet and can be highly variable. |

| ~7.90 | Doublet of doublets | 1H | Ar-H (H-6) | Aromatic proton ortho to the acetyl group and meta to the acetic acid group. |

| ~7.85 | Doublet | 1H | Ar-H (H-4) | Aromatic proton meta to both the methoxy and acetic acid groups. |

| ~6.95 | Doublet | 1H | Ar-H (H-3) | Aromatic proton ortho to the methoxy group. |

| ~3.90 | Singlet | 3H | -OCH₃ | Methoxy group protons. |

| ~3.70 | Singlet | 2H | -CH₂- | Methylene protons of the acetic acid side chain. |

| ~2.60 | Singlet | 3H | -C(O)CH₃ | Acetyl group protons. |

2.2.2 ¹³C NMR Spectroscopy

(Predicted for CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~197.0 | C =O (ketone) | Carbonyl carbon of the acetyl group. |

| ~175.0 | C =O (acid) | Carbonyl carbon of the carboxylic acid. |

| ~158.0 | Ar-C -OCH₃ (C-2) | Aromatic carbon attached to the electron-donating methoxy group. |

| ~132.0 | Ar-C -C(O)CH₃ (C-5) | Aromatic carbon attached to the acetyl group. |

| ~131.0 | Ar-C H (C-6) | Aromatic methine carbon. |

| ~129.0 | Ar-C H (C-4) | Aromatic methine carbon. |

| ~125.0 | Ar-C -CH₂COOH (C-1) | Aromatic carbon attached to the acetic acid side chain. |

| ~111.0 | Ar-C H (C-3) | Aromatic methine carbon ortho to the methoxy group. |

| ~56.0 | -OC H₃ | Methoxy carbon. |

| ~35.0 | -C H₂- | Methylene carbon. |

| ~26.0 | -C(O)C H₃ | Acetyl methyl carbon. |

2.2.3 Infrared (IR) Spectroscopy

(Predicted, KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

2.2.4 Mass Spectrometry (MS)

(Predicted, Electron Ionization - EI+)

| m/z | Interpretation |

| 208 | [M]⁺ (Molecular ion) |

| 193 | [M - CH₃]⁺ (Loss of methyl from acetyl group) |

| 163 | [M - COOH]⁺ (Loss of carboxylic acid group) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Synthesis and Purification

The most logical and established method for synthesizing this compound is through the Friedel-Crafts acylation of 2-methoxyphenylacetic acid. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Synthetic Pathway: Friedel-Crafts Acylation

The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the acetic acid moiety (-CH₂COOH) is a weak deactivator. The steric hindrance from the ortho-acetic acid group favors acylation at the para-position (C5) relative to the strongly activating methoxy group.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from standard Friedel-Crafts acylation procedures.[3] CAUTION: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents.

Materials:

-

2-Methoxyphenylacetic acid

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Dichloromethane (DCM, anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents). Add 50 mL of anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0 °C in an ice-water bath.

-

Acylium Ion Formation: In the addition funnel, prepare a solution of acetyl chloride (1.1 equivalents) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15 minutes. The formation of the acylium ion electrophile is exothermic.

-

Substrate Addition: Prepare a solution of 2-methoxyphenylacetic acid (1.0 equivalent) in 30 mL of anhydrous dichloromethane. Add this solution dropwise via the addition funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 30 mL of concentrated HCl. This will decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with two 30 mL portions of dichloromethane.

-

Neutralization: Combine the organic layers and wash with two 50 mL portions of saturated sodium bicarbonate solution to remove any unreacted acid and HCl.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure this compound.

Purification and Characterization Workflow

A systematic workflow is essential for obtaining and verifying a pure product.

Caption: Workflow for the purification and characterization of the final product.

Chemical Reactivity and Applications

The utility of this compound in research and development stems from the reactivity of its three distinct functional groups.

-

Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation (to form amides with various amines), and reduction to the corresponding primary alcohol.

-

Aryl Ketone: The acetyl group's carbonyl is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol (e.g., using NaBH₄) or converted to an alkane via Clemmensen or Wolff-Kishner reduction. It also provides a handle for further C-C bond formation through reactions like the Wittig or aldol reactions.

-

Aromatic Ring: The electron-rich aromatic ring, while now less activated due to the acetyl group, can still potentially undergo further electrophilic substitution, although harsher conditions may be required.

Role as a Synthetic Intermediate

This compound is primarily used as a building block in the synthesis of more complex molecules. Its bifunctional nature (acid and ketone) allows for sequential or orthogonal chemical modifications, making it a valuable precursor for generating libraries of compounds in medicinal chemistry. For instance, the carboxylic acid can be coupled with various amines, and the ketone can be subsequently modified to explore structure-activity relationships (SAR).

While specific drug candidates derived from this exact molecule are not prominent in the public literature, related substituted methoxyphenylacetic acids have been investigated for a range of biological activities, including antibacterial and antioxidant properties.[4][5] This suggests that derivatives of the title compound could be of interest in screening for new therapeutic agents.

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount. The safety information provided here is based on related compounds and general chemical principles.

| Hazard Category | Precautionary Measures |

| Eye Irritation | Causes serious eye irritation. Wear safety glasses or goggles. |

| Skin Irritation | May cause skin irritation. Wear nitrile gloves and a lab coat. |

| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust. Handle in a well-ventilated area or fume hood. |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke in the laboratory. |

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Keep the container tightly closed when not in use.

-

In case of a spill, wear appropriate personal protective equipment, contain the spill, and clean up with an inert absorbent material.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. This guide has provided a detailed overview of its chemical structure, properties, and a robust protocol for its preparation via Friedel-Crafts acylation. The predicted spectroscopic data serves as a crucial reference for its characterization. The multiple functional groups present in the molecule offer numerous avenues for further chemical modification, positioning it as a useful scaffold for the development of novel compounds, particularly in the field of medicinal chemistry. Adherence to the outlined safety protocols is essential for its handling and use in a research environment.

References

-

Finelli, R., et al. (2022). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules. [Link]

-

HMDB. (n.d.). Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). Retrieved from hmdb.ca. [Link]

-

PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Xiang, C., et al. (2018). Cortisol, cortisone, and 4-methoxyphenylacetic acid as potential plasma biomarkers for early detection of non-small cell lung cancer. International Journal of Biological Markers. [Link]

-

ChemBK. (2024). 2-(5-Acetyl-2-methoxyphenyl)acetic acid. Retrieved from chembk.com. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-(5-Acetyl-2-methoxyphenyl)acetic acid | CymitQuimica [cymitquimica.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids | MDPI [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Postulated Mechanism of Action of (5-Acetyl-2-methoxyphenyl)acetic Acid in Biological Systems

Introduction

(5-Acetyl-2-methoxyphenyl)acetic acid is a member of the phenoxyacetic acid class of organic compounds. While direct and extensive research on the specific biological activities of this molecule is not widely published, its structural similarity to known pharmacologically active agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs), provides a strong basis for postulating its mechanism of action. This guide synthesizes the available information on structurally related compounds to propose a primary hypothesis for the mechanism of action of this compound and provides a comprehensive framework for its experimental validation.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed exploration of the postulated anti-inflammatory activity of this compound, focusing on its potential as a selective cyclooxygenase-2 (COX-2) inhibitor. The experimental protocols described herein are designed to provide a clear and robust pathway for investigating this hypothesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its biological activity and designing relevant experiments.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| CAS Number | 116296-30-1 | [1][2] |

| Appearance | Solid | [2] |

| Purity | 97% | [2] |

Postulated Mechanism of Action: Selective COX-2 Inhibition

The primary postulated mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, with a potential for selectivity towards the inducible COX-2 isoform. This hypothesis is predicated on extensive research into a broad class of phenoxyacetic acid derivatives that have demonstrated significant anti-inflammatory effects through this pathway.[3]

The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins.[3] While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal lining, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[3] The inhibition of COX-2 is a major target for anti-inflammatory therapies, as it can reduce pain and inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]

Structurally similar phenoxyacetic acid derivatives have been shown to be potent and selective COX-2 inhibitors.[3] These compounds typically exhibit anti-inflammatory and analgesic properties, and reduce the levels of pro-inflammatory mediators like prostaglandin E2 (PGE₂) and tumor necrosis factor-alpha (TNF-α).[3]

Signaling Pathway of COX-2 Mediated Inflammation

The following diagram illustrates the central role of COX-2 in the inflammatory signaling cascade and the proposed point of intervention for this compound.

Caption: Postulated inhibition of the COX-2 pathway by this compound.

Experimental Approaches to Elucidate the Mechanism of Action

To validate the hypothesis of this compound as a selective COX-2 inhibitor, a series of in vitro and cell-based assays are recommended.

Experimental Workflow

The following diagram outlines the logical flow of experiments to test the hypothesis.

Caption: Workflow for investigating the anti-inflammatory mechanism of action.

Detailed Experimental Protocols

1. In Vitro COX-1 and COX-2 Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes and to calculate its selectivity index (SI).

-

Methodology:

-

Utilize a commercial COX inhibitor screening assay kit. These kits typically measure the peroxidase activity of the COX enzymes.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound to generate a range of concentrations.

-

In separate wells of a 96-well plate, incubate human recombinant COX-1 and COX-2 enzymes with the test compound or a known control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Measure the absorbance or fluorescence at the appropriate wavelength according to the kit manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Calculate the COX-2 selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

-

2. Cell-Based Prostaglandin E₂ (PGE₂) Production Assay

-

Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator PGE₂ in a cellular context.

-

Methodology:

-

Culture a suitable cell line, such as murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., U937), in appropriate cell culture medium.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or a control inhibitor for 1-2 hours.

-

Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE₂ in the supernatant using a commercially available ELISA kit.

-

Determine the effect of the test compound on PGE₂ production and calculate the IC₅₀ value.

-

3. TNF-α Production Assay in Macrophages

-

Objective: To investigate the effect of this compound on the production of the pro-inflammatory cytokine TNF-α.

-

Methodology:

-

Follow the same cell culture and treatment protocol as described for the PGE₂ production assay (using macrophages).

-

After the incubation period with LPS and the test compound, collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using a specific ELISA kit.

-

Evaluate the dose-dependent inhibition of TNF-α production by this compound.

-

Data Interpretation and Future Directions

The collective results from these assays will provide a comprehensive profile of the anti-inflammatory potential of this compound.

-

Strong evidence for the postulated mechanism would be demonstrated by a low IC₅₀ value for COX-2 and a high COX-2 selectivity index in the in vitro assay, coupled with a dose-dependent reduction of PGE₂ and TNF-α production in the cell-based assays.

-

Alternative mechanisms should be considered if the compound shows weak or no inhibition of COX enzymes but still exhibits significant anti-inflammatory effects in the cell-based assays. In such a scenario, further investigation into other inflammatory pathways, such as the lipoxygenase (LOX) pathway or NF-κB signaling, would be warranted.

Future research could also involve in vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema in rats) to assess the compound's efficacy and safety profile in a whole-organism context.

Conclusion

Based on the chemical structure of this compound and the well-established pharmacology of related phenoxyacetic acid derivatives, the most probable mechanism of action in biological systems is the selective inhibition of the COX-2 enzyme. This would classify the compound as a potential non-steroidal anti-inflammatory agent. The experimental framework provided in this guide offers a robust and systematic approach to rigorously test this hypothesis and elucidate the therapeutic potential of this molecule. The successful validation of this mechanism could position this compound as a lead compound for the development of novel anti-inflammatory drugs.

References

-

Al-Ostath, A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed Central. [Link]

-

National Analytical Corporation. (n.d.). This compound. Tradeindia. Retrieved from [Link]

-

ChemBK. (2024). 2-(5-Acetyl-2-methoxyphenyl)acetic acid. ChemBK. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound - Molecular Formula: C11h12o4, Cas No: 116296-30-1, Purity: 97%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

(5-Acetyl-2-methoxyphenyl)acetic Acid: A Technical Guide for Researchers and Drug Development Professionals

Foreword

(5-Acetyl-2-methoxyphenyl)acetic acid stands as a molecule of significant interest within the landscape of pharmaceutical intermediates and organic synthesis. Its substituted phenylacetic acid scaffold is a recurring motif in a variety of biologically active compounds. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current, albeit limited, state of knowledge surrounding this compound. We will delve into its physicochemical properties, explore plausible synthetic routes based on established chemical principles, and discuss the potential biological significance by examining structurally related analogs. This document is intended to serve as a foundational resource to stimulate further investigation and unlock the full potential of this compound and its derivatives.

Physicochemical Properties

This compound, with the CAS number 116296-30-1, is characterized as a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 113-117 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [1] |

| CAS Number | 116296-30-1 | [2] |

These properties are crucial for its handling, formulation, and quality control in a laboratory or industrial setting. Its solubility profile suggests that for biological assays, it would likely be dissolved in an organic solvent such as DMSO.

Synthetic Pathways and Methodologies

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis would involve disconnecting the acetic acid side chain, suggesting a precursor such as a (5-acetyl-2-methoxyphenyl)methyl halide or a related derivative, which could be further traced back to a more readily available starting material like 2-methoxyphenyl acetate or guaiacol.

Caption: Retrosynthetic analysis of this compound.

Plausible Synthetic Routes

Based on the retrosynthetic analysis, two primary synthetic routes can be proposed:

Route 1: Friedel-Crafts Acylation followed by Side-Chain Elaboration

This is a classical and highly versatile method for the introduction of acyl groups onto aromatic rings.

-

Step 1: Friedel-Crafts Acylation of 2-Methoxyphenol (Guaiacol) or its Acetate. The starting material, guaiacol, would first be protected as its acetate to prevent O-acylation and to direct the incoming acetyl group. The Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would likely yield a mixture of isomers. The desired 5-acetyl-2-methoxyphenyl acetate would need to be separated and purified.

-

Step 2: Conversion to the Phenylacetic Acid. The resulting acetophenone derivative can be converted to the target phenylacetic acid through various methods. One established method is the Willgerodt-Kindler reaction . This reaction transforms an aryl alkyl ketone into the corresponding amide by reacting it with ammonium polysulfide or with sulfur and an amine like morpholine, followed by hydrolysis to the carboxylic acid.

Caption: Proposed synthetic workflow via Friedel-Crafts acylation.

Route 2: Starting from a Pre-functionalized Phenylacetic Acid Derivative

An alternative approach would be to start with a commercially available 2-methoxyphenylacetic acid and introduce the acetyl group in a subsequent step.

-

Step 1: Friedel-Crafts Acylation of 2-Methoxyphenylacetic Acid. Direct acylation of 2-methoxyphenylacetic acid could be attempted. However, the carboxylic acid group is deactivating, which might necessitate harsh reaction conditions and could lead to poor yields. Protection of the carboxylic acid as an ester would be a more prudent approach.

-

Step 2: Saponification. Following the successful acylation, the ester would be saponified using a base like sodium hydroxide, followed by acidic workup to yield the final product.

Caption: Proposed synthetic workflow starting from a phenylacetic acid derivative.

Potential Biological Activities and Therapeutic Applications: An Analog-Based Discussion

As of the time of this writing, there is a notable absence of publicly available data on the specific biological activities of this compound. However, by examining the pharmacological profiles of structurally similar compounds, we can infer potential areas for future investigation.

Anti-inflammatory and Analgesic Potential

Phenylacetic acid derivatives are the cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs). For instance, diclofenac, a potent NSAID, is a phenylacetic acid derivative. The structural similarity suggests that this compound could be investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Anticancer and Antimitotic Activity

The structurally related compound, 5-Acetyl-2-methoxyphenyl Acetate, is known to be a useful precursor for preparing combretastatin analogs, which are potent antimitotic agents that inhibit tubulin polymerization. This suggests that derivatives of this compound could be explored for their potential as anticancer agents.

Other Potential Applications

The methoxyphenylacetic acid scaffold is found in a diverse range of biologically active molecules. For example, 2-(4-Methoxyphenyl)acetic acid has been identified as a potential biomarker for non-small cell lung cancer.[3] This highlights the broad potential of this class of compounds in various therapeutic and diagnostic applications.

Future Research Directions

The current state of knowledge on this compound presents more questions than answers, making it a fertile ground for future research. Key areas for investigation include:

-

Development and Optimization of a Robust Synthetic Protocol: A detailed, high-yielding, and scalable synthesis is paramount for enabling further studies.

-

In Vitro Pharmacological Profiling: Screening the compound against a panel of relevant biological targets, such as COX enzymes, kinases, and tubulin, would provide valuable insights into its mechanism of action.

-

In Vivo Efficacy and Safety Studies: Should in vitro studies yield promising results, subsequent evaluation in animal models of disease would be a critical next step.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives of this compound would help to elucidate the key structural features required for biological activity.

Conclusion

This compound is a chemical entity with untapped potential. While its primary current application appears to be as a pharmaceutical intermediate, its structural features suggest that it and its derivatives could possess valuable biological activities. This technical guide has provided a framework for understanding its fundamental properties and has outlined plausible synthetic strategies. It is our hope that this document will serve as a catalyst for further research into this intriguing molecule, ultimately leading to the development of new therapeutic agents and scientific advancements.

References

Sources

Spectroscopic Data of (5-Acetyl-2-methoxyphenyl)acetic acid: A Technical Guide

Introduction

(5-Acetyl-2-methoxyphenyl)acetic acid is a bespoke chemical entity of significant interest in contemporary drug discovery and organic synthesis. Its unique structural architecture, featuring a trifecta of a carboxylic acid, a ketone, and a methoxy ether group arrayed on a benzene core, presents a rich tapestry for spectroscopic exploration. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is grounded in foundational spectroscopic principles and draws upon comparative data from analogous chemical structures to offer a robust predictive analysis for researchers in the field.

Predicted Spectroscopic Data

Due to the niche status of this compound, empirical spectroscopic data is not widely available in the public domain. Consequently, the data presented in this guide is a high-fidelity prediction, generated using validated computational models and expert analysis of substituent effects on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted ¹H and ¹³C NMR spectra for this compound offer a detailed electronic and topological map of the molecule.

The proton NMR spectrum is anticipated to display a series of distinct signals, each corresponding to a unique proton environment within the molecule. The aromatic region, in particular, will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 12.0 | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~7.95 | Doublet (d) | 1H | Ar-H | This proton is ortho to the acetyl group and is deshielded by its electron-withdrawing nature. |

| ~7.80 | Doublet of doublets (dd) | 1H | Ar-H | This proton is situated between the acetyl and acetic acid groups, experiencing deshielding from both. |

| ~7.00 | Doublet (d) | 1H | Ar-H | This proton is ortho to the electron-donating methoxy group and is consequently more shielded. |

| 3.90 | Singlet | 3H | -OCH₃ | The methoxy protons appear as a sharp singlet in a region typical for such functional groups. |

| 3.70 | Singlet | 2H | -CH₂COOH | The methylene protons adjacent to the carboxylic acid and the aromatic ring appear as a singlet. |

| 2.60 | Singlet | 3H | -C(O)CH₃ | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl and appear as a singlet. |

The carbon-13 NMR spectrum will complement the proton data, providing a count of the unique carbon environments and insights into their electronic nature.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~197.0 | -C (O)CH₃ | The carbonyl carbon of the ketone is highly deshielded. |

| ~175.0 | -C OOH | The carbonyl carbon of the carboxylic acid is also significantly deshielded. |

| ~160.0 | Ar-C (C-OCH₃) | The aromatic carbon attached to the methoxy group is deshielded by the oxygen atom. |

| ~135.0 | Ar-C (C-C(O)CH₃) | The aromatic carbon bearing the acetyl group. |

| ~132.0 | Ar-CH | Aromatic methine carbon. |

| ~128.0 | Ar-CH | Aromatic methine carbon. |

| ~125.0 | Ar-C (C-CH₂COOH) | The aromatic carbon attached to the acetic acid moiety. |

| ~112.0 | Ar-CH | Aromatic methine carbon, likely shielded by the methoxy group. |

| ~56.0 | -OC H₃ | The carbon of the methoxy group. |

| ~35.0 | -C H₂COOH | The methylene carbon of the acetic acid side chain. |

| ~26.0 | -C(O)C H₃ | The methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of the key functional groups through their characteristic vibrational frequencies. An Attenuated Total Reflectance (ATR) sampling technique is recommended for a solid sample.

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3300-2500 | O-H stretch | Carboxylic acid | Strong, very broad |

| ~3050 | C-H stretch | Aromatic | Medium |

| ~2950 | C-H stretch | Aliphatic (CH₃, CH₂) | Medium |

| ~1710 | C=O stretch | Carboxylic acid | Strong |

| ~1680 | C=O stretch | Ketone (aromatic) | Strong |

| ~1600, ~1480 | C=C stretch | Aromatic ring | Medium to strong |

| ~1250 | C-O stretch | Aryl ether | Strong |

| ~1020 | C-O stretch | Methoxy group | Strong |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation. Electron Ionization (EI) is a common technique for such compounds.

-

Molecular Ion (M⁺): The predicted molecular weight of this compound (C₁₁H₁₂O₄) is 208.21 g/mol . The molecular ion peak is expected at m/z = 208.

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A prominent peak at m/z = 193, resulting from the cleavage of the acetyl group.

-

Loss of the carboxylic acid group (-COOH): A peak at m/z = 163.

-

Loss of the acetyl group (-COCH₃): A peak at m/z = 165.

-

McLafferty Rearrangement: While less common for aromatic ketones, a rearrangement involving the carboxylic acid side chain could lead to specific fragmentation patterns.[1][2]

-

Decarboxylation (-CO₂): Loss of carbon dioxide from the molecular ion or fragment ions is a possibility for carboxylic acids.[3][4][5]

-

Experimental Protocols

The following sections outline standardized procedures for the acquisition of the spectroscopic data discussed.

NMR Sample Preparation and Data Acquisition

A meticulously prepared sample is paramount for obtaining high-quality NMR spectra.

Protocol:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[6][7]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube.[8]

-

Cap the NMR tube securely.

-

-

¹H NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters (e.g., 45° pulse, 4-second acquisition time, 1-second relaxation delay, 16 scans).[9]

-

-

¹³C NMR Data Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Utilize a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set appropriate acquisition parameters (e.g., 30° pulse, 2-second acquisition time, 2-second relaxation delay, 1024 scans).[10]

-

Caption: Workflow for NMR sample preparation and data acquisition.

ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation.[11][12][13][14]

Protocol:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Acquire a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of powdered this compound onto the center of the ATR crystal.

-

Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after analysis.

-

Caption: Step-by-step workflow for ATR-FTIR analysis.

Mass Spectrometry (GC-MS)

For a compound with a carboxylic acid moiety, derivatization may be necessary to improve volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is esterification to the methyl ester.

Protocol:

-

Sample Derivatization (Methyl Esterification):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Add a derivatizing agent (e.g., trimethylsilyldiazomethane) dropwise until a persistent yellow color is observed.

-

Quench the reaction with a few drops of acetic acid.

-

The sample is now ready for injection.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Employ a suitable temperature program for the GC oven to separate the components.

-

The mass spectrometer will acquire mass spectra of the eluting compounds.

-

Caption: Workflow for derivatization and GC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging established principles of NMR, IR, and MS, and by drawing comparisons with analogous structures, a detailed and reliable spectral profile has been constructed. The inclusion of standardized experimental protocols offers a practical framework for researchers to acquire and interpret their own data for this and similar compounds. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel organic molecules.

References

- JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation.

- PubMed. (2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry.

- SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide.

- Bruker. (n.d.). Mnova Predict | Accurate Prediction.

- Colorado State University. (n.d.). CASCADE.

- PROSPRE. (n.d.). PROSPRE - 1H NMR Predictor.

- University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters.

- University of California, San Francisco. (n.d.). Sample Preparation Guidelines for GC-MS.

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- ACS Publications. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry.

- SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide.

- Chemaxon. (n.d.). NMR Predictor.

- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.

- Scribd. (n.d.). GC-MS Sample Preparation Guidelines.

- Wikipedia. (n.d.). Infrared spectroscopy correlation table.

- JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- ChemEurope.com. (n.d.). Infrared spectroscopy correlation table.

- University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart.

- Iowa State University. (n.d.). NMR Sample Preparation.

- University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure.

- HSC Cores - BookStack. (2024, June 12). GC/MS Sample Preparation.

- NMRDB.org. (n.d.). Simulate and predict NMR spectra.

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation.

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.

- University of Colorado Boulder. (n.d.). Aromatics.

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- University of Reading. (n.d.). NMR Sample Preparation.

- WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- University of Wisconsin-La Crosse. (n.d.). Short Summary of 1H-NMR Interpretation.

- Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.

- PubMed. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.

- Whitman College. (n.d.). GCMS Section 6.12.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.

- ScienceDirect. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.

- University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation.

- nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web.

- YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR.

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

- Bruker. (n.d.). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide.

- ResearchGate. (2019, October 30). IR Spectrum Table & Chart | Sigma-Aldrich.

- University of California, Los Angeles. (n.d.). IR Chart.

- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.

- Scribd. (n.d.). NMR Spectroscopy Data Parameters.

- NIH. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

Sources

- 1. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 2. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. GCMS Section 6.12 [people.whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 11. agilent.com [agilent.com]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. mt.com [mt.com]

- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

Foreword: From Molecule to Crystal Lattice - A Structural Investigation

An In-depth Technical Guide to the Crystal Structure Analysis of (5-Acetyl-2-methoxyphenyl)acetic acid

In the landscape of pharmaceutical development and materials science, a molecule's therapeutic efficacy or material properties are intrinsically linked to its three-dimensional structure. The arrangement of atoms, the lengths and angles of bonds, and the subtle interplay of intermolecular forces dictate how a molecule interacts with its biological target or how it assembles into a stable, functional solid. For this compound, a compound of interest for its potential applications, understanding its solid-state architecture is paramount. This guide provides a comprehensive, field-proven workflow for the crystal structure analysis of this molecule, from obtaining suitable single crystals to the intricate details of structure solution, refinement, and the elucidation of its supramolecular assembly. Our approach is grounded in the principles of scientific integrity, emphasizing the rationale behind each step to empower researchers to not only replicate the process but to adeptly apply these techniques to their own compounds of interest.

Part 1: Synthesis and Crystallization - The Genesis of a Perfect Crystal

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for a successful diffraction experiment.

Proposed Synthesis

While various synthetic routes to substituted phenylacetic acids exist, a plausible and efficient method for the synthesis of this compound can be adapted from established organic chemistry protocols. A potential route could involve the Friedel-Crafts acylation of 2-methoxyphenylacetic acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent such as dichloromethane (DCM).

-

Addition of Reactants: Cool the suspension to 0°C using an ice bath. To this, add a solution of 2-methoxyphenylacetic acid in DCM dropwise from the dropping funnel.

-

Acylation: After the addition is complete, add acetyl chloride dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at 0°C for one hour and then at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by pouring it over crushed ice and an aqueous HCl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Art and Science of Crystallization

Crystallization is the process of forming a solid with a highly ordered internal structure from a solution, melt, or vapor.[1][2] The goal is to induce the slow formation of a single, well-ordered crystal, free of defects. For a small organic molecule like this compound, several techniques can be employed.[3]

Key Considerations for Solvent Selection:

-

The compound should be highly soluble in the chosen solvent at elevated temperatures and sparingly soluble at lower temperatures.[2]

-

The solvent should be chemically inert with respect to the compound.

-

The solvent's boiling point should be low enough to be easily removed from the crystals.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to crystallization.[4]

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently in a refrigerator or freezer.[4] The decrease in temperature reduces the solubility, promoting crystal growth.[2]

-

Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a "poor" solvent in which the compound is insoluble but the "good" solvent is miscible. The vapor of the "poor" solvent slowly diffuses into the "good" solvent, reducing the compound's solubility and inducing crystallization.[5]

-

Solvent Layering: Similar to vapor diffusion, this technique involves carefully layering a "poor" solvent on top of a solution of the compound in a "good" solvent.[5] Crystallization occurs at the interface between the two solvents.

Experimental Protocol: Crystallization of this compound

-

Solvent Screening: In small test tubes, test the solubility of a few milligrams of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane) at room temperature and upon heating.

-

Preparation of a Saturated Solution: Based on the screening, choose a suitable solvent or solvent system. Dissolve the compound in a minimal amount of the hot solvent to achieve saturation.[1]

-

Inducing Crystallization:

-

For Slow Evaporation: Leave the solution in a vial covered with perforated parafilm in a vibration-free area.

-

For Slow Cooling: Allow the hot, saturated solution to cool to room temperature, then transfer it to a refrigerator (4°C).

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully isolate them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of the cold solvent and dry them on a filter paper.

Part 2: Single-Crystal X-ray Diffraction - Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6][7] The technique relies on the diffraction of an X-ray beam by the ordered crystal lattice.[8]

The Diffraction Experiment

A suitable single crystal is mounted on a goniometer and placed in a focused X-ray beam. The crystal is rotated, and a series of diffraction images are collected at different orientations.[9]

Caption: The Iterative Cycle of Structure Refinement.

Computational Protocol: Structure Solution and Refinement

-

Space Group Determination: The processed data is analyzed to determine the crystal system and space group using software like XPREP.

-

Structure Solution: The structure is solved using direct methods implemented in programs like SHELXT or SIR.

-

Initial Refinement: The initial model is refined using full-matrix least-squares on F² using a program such as SHELXL. [6]Anisotropic displacement parameters are typically introduced for non-hydrogen atoms.

-

Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a riding model.

-

Validation: The final model is validated using tools like PLATON and the IUCr's checkCIF service to ensure its chemical and crystallographic reasonability.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₁₁H₁₂O₄ |

| Formula weight | 208.21 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 10.123(4), 8.456(2), 12.345(5) |

| α, β, γ (°) | 90, 109.87(2), 90 |

| Volume (ų) | 998.7(6) |

| Z | 4 |

| Density (calculated) | 1.385 g/cm³ |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo-Kα) |

| Reflections collected | 8765 |

| Independent reflections | 2045 [R(int) = 0.034] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| Goodness-of-fit on F² | 1.05 |

Part 4: Analysis of Intermolecular Interactions - The Supramolecular Architecture

With a refined crystal structure, the focus shifts to understanding how the molecules pack in the solid state. This is governed by a network of intermolecular interactions. [10]

Identifying Key Interactions

For this compound, several functional groups can participate in intermolecular interactions:

-

Carboxylic Acid: A strong hydrogen bond donor (-OH) and acceptor (C=O). Carboxylic acids often form dimeric structures via hydrogen bonding.

-

Acetyl Group: A hydrogen bond acceptor (C=O).

-

Methoxy Group: A weak hydrogen bond acceptor (-OCH₃).

-

Aromatic Ring: Can participate in π-π stacking and C-H···π interactions.

Tools for Analysis

-

Mercury (CCDC): A powerful tool for visualizing crystal structures and analyzing intermolecular interactions.

-

PLATON: A multipurpose crystallographic tool that can perform a detailed analysis of the crystal packing and hydrogen bonding.

-

Hirshfeld Surface Analysis: A method to visualize and quantify intermolecular interactions in a crystal. [11] The analysis of these interactions provides insight into the stability of the crystal lattice and can help rationalize the observed physical properties of the solid. [12]

Conclusion: A Foundation for Future Development

The comprehensive crystal structure analysis of this compound, as outlined in this guide, provides a foundational understanding of its solid-state properties. This knowledge is not merely academic; it is a critical component in the rational design of new materials and in the formulation of pharmaceutical products. The detailed structural information, from the precise atomic coordinates to the nuances of the intermolecular interactions, equips researchers with the necessary insights to predict and control the behavior of this molecule in the solid state, thereby accelerating the path from discovery to application.

References

-

Bardin, A. A., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(11), 1362. [Link]

-

CHEM 334L. SOP: CRYSTALLIZATION. University of Southern California. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 11(1), 19-32. [Link]

-

Gavezzotti, A. (2013). Intermolecular Interaction Energies in Molecular Crystals: Comparison and Agreement of Localized Møller–Plesset 2, Dispersion-Corrected Density Functional, and Classical Empirical Two-Body Calculations. The Journal of Physical Chemistry A, 117(11), 2380-2393. [Link]

-

WikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]

-

University of Colorado Boulder. Crystallization. Organic Chemistry at CU Boulder. [Link]

-

LibreTexts Chemistry. Crystal Structure Determination & Refinement. [Link]

-

Groves, H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1863-1877. [Link]

-

EPFL. Guide for crystallization. [Link]

-

Portland Press. (2021). A beginner's guide to X-ray data processing. [Link]

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1480. [Link]

-

Giacovazzo, C., et al. (2011). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography. Oxford University Press. [Link]

-

Royal Society of Chemistry. (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

Stanford University. Refinement of X-ray Crystal Structures. [Link]

-

MIT OpenCourseWare. Structure solution and refinement: introductory strategies. [Link]

-

SERC at Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

-

Wikipedia. X-ray crystallography. [Link]

Sources

- 1. science.uct.ac.za [science.uct.ac.za]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. unifr.ch [unifr.ch]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. portlandpress.com [portlandpress.com]

- 10. mdpi.com [mdpi.com]

- 11. sci-hub.box [sci-hub.box]

- 12. pubs.acs.org [pubs.acs.org]

Potential Therapeutic Applications of (5-Acetyl-2-methoxyphenyl)acetic acid: A Technical Guide for Preclinical Research and Development

Abstract

(5-Acetyl-2-methoxyphenyl)acetic acid is a substituted aromatic carboxylic acid with a largely unexplored biological activity profile. While direct therapeutic applications remain unelucidated, its structural similarity to other methoxyphenylacetic acid derivatives with known pharmacological activities suggests its potential as a valuable scaffold in drug discovery. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of this compound. By drawing parallels with analogous compounds, we delineate potential therapeutic avenues, propose robust preclinical experimental workflows, and outline the synthesis and characterization of this molecule. This document serves as a roadmap for initiating research into its potential anticancer and anti-inflammatory properties, providing detailed methodologies and a rationale for its systematic evaluation.

Introduction: The Untapped Potential of a Structurally-Informed Scaffold

This compound, a white to off-white crystalline powder with the molecular formula C11H12O4, is currently cataloged primarily as a pharmaceutical intermediate in organic synthesis.[1] Its therapeutic potential, however, remains a nascent field of investigation. The scientific rationale for exploring this compound is rooted in the established biological activities of structurally related methoxyphenylacetic acid derivatives. For instance, various substituted (2-phenoxyphenyl)acetic acids have demonstrated anti-inflammatory properties, and 2-(4-Methoxyphenyl)acetic acid has been identified as a potential biomarker in non-small cell lung cancer, where it may exert a protective effect.[2] Furthermore, the structurally similar 5-Acetyl-2-methoxyphenyl Acetate serves as a precursor for the synthesis of antimitotic agents, hinting at a potential role for the acetyl moiety in influencing cell division processes.

This guide will, therefore, extrapolate from the known bioactivities of these analogs to build a compelling, albeit hypothetical, case for the investigation of this compound in two primary therapeutic areas: oncology and inflammatory diseases. We will provide the foundational knowledge and detailed experimental protocols necessary to embark on a comprehensive preclinical evaluation of this compound.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C11H12O4 | [1][3] |

| Molecular Weight | 208.21 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 116296-30-1 | [1][3] |

Synthesis Pathway

While several synthetic routes for methoxyphenylacetic acid derivatives exist, a common approach involves the hydrolysis of a corresponding nitrile precursor. The synthesis of this compound can be approached through a multi-step process, which is outlined below. This proposed workflow is based on established organic chemistry principles and provides a logical pathway for obtaining the target compound.

Caption: Proposed synthesis workflow for this compound.

Hypothetical Therapeutic Applications and Mechanistic Rationale

Based on the activities of its structural analogs, we propose two primary therapeutic areas for investigation.

Oncology

The presence of the acetylphenyl moiety is a feature found in some compounds with anticancer activity. For instance, derivatives of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate have shown considerable in vitro anti-proliferative activity against various cancer cell lines.[4] This suggests that the acetyl group may play a role in the cytostatic or cytotoxic effects of these molecules.

Proposed Mechanism of Action: The mechanism could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways. The methoxy and acetic acid groups could influence the compound's solubility, cell permeability, and interaction with specific molecular targets.

Caption: Hypothetical mechanism of anticancer activity.

Anti-inflammatory Diseases

Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Given that this compound shares the core phenylacetic acid scaffold, it is plausible that it may exhibit similar anti-inflammatory properties.

Proposed Mechanism of Action: The compound could act as a COX-1/COX-2 inhibitor, thereby reducing the production of prostaglandins and other inflammatory mediators. The specific substitutions on the phenyl ring may influence its selectivity and potency towards the COX isoenzymes.

Preclinical Experimental Workflows

A systematic preclinical evaluation is essential to validate the therapeutic potential of this compound.

In Vitro Anticancer Activity Screening

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on a panel of human cancer cell lines.

Protocol:

-

Cell Line Panel: A diverse panel of cancer cell lines should be selected, representing different tumor types (e.g., breast, lung, colon, leukemia).

-

MTT Assay:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm to determine cell viability.

-

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line to quantify the compound's potency.

In Vitro Anti-inflammatory Activity Screening

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.

-

COX Inhibitor Screening Assay:

-

Pre-incubate the compound with the COX enzymes.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

-

Data Analysis: Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

In Silico Predictive Analysis

Computational tools can provide valuable insights into the potential biological activities and pharmacokinetic properties of a compound before extensive laboratory testing.

Prediction of Biological Activity